3-Bromo-5-fluoro-2-nitropyridine
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Overview
Description
3-Bromo-5-fluoro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 3, 5, and 2 are substituted by bromine, fluorine, and nitro groups, respectively
Mechanism of Action
Target of Action
Nitropyridines and their derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
Nitropyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the nitropyridine compound interacts with a palladium catalyst, undergoing oxidative addition to form a new palladium-carbon bond .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that 3-Bromo-5-fluoro-2-nitropyridine could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound in biological systems.
Result of Action
Nitropyridines and their derivatives have been associated with various biological activities, suggesting that this compound could potentially exert a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents . Furthermore, the compound’s solubility in water could potentially influence its distribution and action within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-nitropyridine followed by fluorination. For instance, 3-Bromo-2-nitropyridine can be reacted with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions. The process may include the use of bromine or N-bromosuccinimide (NBS) for bromination and various fluorinating agents for the introduction of the fluorine atom. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-nitropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromine or fluorine substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 3-Bromo-5-fluoro-2-aminopyridine.
Oxidation: Products vary based on the specific oxidation conditions and reagents used.
Scientific Research Applications
3-Bromo-5-fluoro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-nitropyridine: Similar structure but lacks the fluorine atom.
5-Bromo-2-nitropyridine: Similar structure but with different substitution pattern.
2-Fluoro-5-nitropyridine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-fluoro-2-nitropyridine is unique due to the combination of bromine, fluorine, and nitro substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABRVCGKZGKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258544-91-0 |
Source
|
Record name | 3-bromo-5-fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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